Cas no 174311-02-5 (1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-)

The compound (2R)-1-Pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester is a chiral pyrrolidine derivative with a tert-butyl ester group, offering stability and controlled reactivity in synthetic applications. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl ester enhances solubility in organic solvents while protecting the carboxylic acid functionality, enabling selective deprotection under mild conditions. The phenyl substitution at the 2-position introduces aromatic character, broadening its utility in medicinal chemistry as a building block for bioactive molecules. This compound is particularly useful in peptide mimetics and catalyst design due to its rigid pyrrolidine backbone and tunable steric and electronic properties.
1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)- structure
174311-02-5 structure
Product name:1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-
CAS No:174311-02-5
MF:C15H21NO2
MW:247.33274435997
MDL:MFCD09836268
CID:111701
PubChem ID:24859471

1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-
    • (R)-N-Boc-2-phenylpyrrolidine
    • tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate
    • 2-phenylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-2-Phenyl-1-pyrrolidinecarboxylic acid tert-butyl ester
    • 1-Pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-
    • AS-72803
    • (R)-2-Phenyl-1-pyrrolidinecarboxylic acid tert-butyl ester
    • F16919
    • MFCD09836268
    • (R)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate
    • 174311-02-5
    • (R)-tert-Butyl2-phenylpyrrolidine-1-carboxylate
    • (2R)-1-(tert-Butoxycarbonyl)-2beta-phenylpyrrolidine
    • CS-0196863
    • J-010978
    • DTXSID40647736
    • AKOS030622927
    • MDL: MFCD09836268
    • Inchi: 1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1
    • InChI Key: NRRWLVIUZOVWTI-CYBMUJFWSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 247.15700
  • Monoisotopic Mass: 247.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Melting Point: 61-66 °C
  • PSA: 29.54000
  • LogP: 3.69650

1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)- Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • Hazard Category Code: 25
  • Safety Instruction: S45
  • Hazardous Material Identification: T
  • Safety Term:S45
  • Risk Phrases:R25

1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)- Pricemore >>

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Additional information on 1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-

1-Pyrrolidinecarboxylic Acid, 2-Phenyl-, 1,1-Dimethylethyl Ester, (2R)-: A Comprehensive Overview

1-Pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-, commonly referred to by its CAS number 174311-02-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine carboxylic acid, which has been extensively studied for its potential applications in drug design and development. The molecule's structure incorporates a pyrrolidine ring with a phenyl group attached at the 2-position and an ester group derived from 1,1-dimethylethyl alcohol. The (2R) designation indicates the specific stereochemistry at the second carbon of the pyrrolidine ring, which plays a crucial role in determining the compound's biological activity.

The synthesis of 1-pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester involves a series of well-established organic reactions. Typically, the starting material is pyrrolidine carboxylic acid, which undergoes esterification with 1,1-dimethylethanol in the presence of an acid catalyst. Subsequent substitution reactions introduce the phenyl group at the 2-position of the pyrrolidine ring. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of the (2R) isomer, which is critical for its pharmacological applications.

Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its unique structure allows for modulation of pharmacokinetic properties such as solubility and bioavailability. For instance, researchers have explored its use as a prodrug precursor, where the ester group can be cleaved in vivo to release the active carboxylic acid moiety. This approach has shown promise in enhancing drug delivery efficiency and reducing systemic toxicity.

In addition to its role in pharmacology, 1-pyrrolidinecarboxylic acid derivatives have also found applications in materials science. The compound's ability to form stable amide bonds makes it a valuable component in polymer synthesis. Recent research has demonstrated its use in creating biodegradable polymers with tunable mechanical properties, which could find applications in biomedical devices and sustainable packaging materials.

The stereochemistry of this compound is particularly significant due to its impact on biological activity. The (2R) configuration has been shown to exhibit superior binding affinity to certain protein targets compared to its (2S) counterpart. This enantioselective behavior underscores the importance of stereochemistry in drug design and highlights the need for precise control during synthesis.

From an environmental standpoint, researchers have investigated the biodegradability of this compound under various conditions. Studies suggest that it undergoes rapid hydrolysis under physiological conditions, making it a more eco-friendly alternative to traditional synthetic compounds. This property aligns with current trends toward sustainable chemistry and green manufacturing practices.

In conclusion, 1-pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester (CAS No: 174311-02-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and industrial innovation.

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(CAS:174311-02-5)1-Pyrrolidinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester, (2R)-
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